molecular formula C12H10Br2N4O3S B14873804 (Z)-2-amino-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide

(Z)-2-amino-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide

Cat. No.: B14873804
M. Wt: 450.11 g/mol
InChI Key: AUPIDJSDVZTMGP-XFQLMFQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a hydrazide group, and a dibromo-dihydroxybenzylidene moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer activities, making it a promising candidate for further investigation .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide apart is its unique combination of a thiazole ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C12H10Br2N4O3S

Molecular Weight

450.11 g/mol

IUPAC Name

2-amino-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H10Br2N4O3S/c1-4-10(22-12(15)17-4)11(21)18-16-3-5-2-6(13)9(20)7(14)8(5)19/h2-3,19-20H,1H3,(H2,15,17)(H,18,21)/b16-3-

InChI Key

AUPIDJSDVZTMGP-XFQLMFQHSA-N

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.